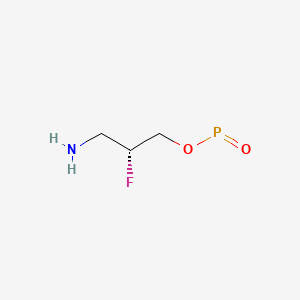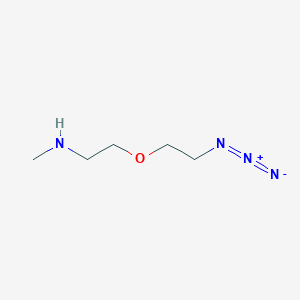
叠氮基-PEG1-甲胺
描述
Azido-PEG1-methylamine is a polyethylene glycol-based compound that contains both an azide group and a methylamine group. The hydrophilic polyethylene glycol spacer increases its solubility in aqueous media. This compound is commonly used in click chemistry, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bio-conjugation applications .
科学研究应用
Azido-PEG1-methylamine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bio-conjugates.
Biology: Employed in the labeling and tracking of biomolecules due to its ability to form stable linkages with various functional groups.
Medicine: Utilized in the development of drug delivery systems and PROTACs for targeted protein degradation.
Industry: Applied in the production of advanced materials and surface modifications
作用机制
Target of Action
Azido-PEG1-methylamine is a PEG derivative containing an azide group and a methylamine group . The primary targets of Azido-PEG1-methylamine are molecules containing Alkyne, BCN, DBCO groups . The azide group in the compound can react with these groups via Click Chemistry .
Mode of Action
The azide group in Azido-PEG1-methylamine reacts with Alkyne, BCN, DBCO groups in target molecules via Click Chemistry to yield a stable triazole linkage . This interaction results in the formation of a stable complex between the compound and its targets .
Biochemical Pathways
It’s known that the compound plays a role in the synthesis of protacs , which are molecules designed to degrade specific proteins within cells . Therefore, it can be inferred that Azido-PEG1-methylamine may influence protein degradation pathways.
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of Azido-PEG1-methylamine’s action is the formation of a stable triazole linkage with its target molecules . This reaction is part of the process of synthesizing PROTACs , which are designed to selectively degrade specific proteins within cells .
Action Environment
It’s known that the compound is stored at -20°c , suggesting that low temperatures may be required to maintain its stability.
准备方法
Synthetic Routes and Reaction Conditions: Azido-PEG1-methylamine can be synthesized through a series of chemical reactions involving the introduction of azide and methylamine functional groups onto a polyethylene glycol backbone. The typical synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated using a suitable reagent such as tosyl chloride or mesyl chloride to introduce a leaving group.
Substitution Reaction: The activated polyethylene glycol undergoes a nucleophilic substitution reaction with sodium azide to introduce the azide group.
Introduction of Methylamine Group: The azido-terminated polyethylene glycol is then reacted with methylamine to introduce the methylamine group.
Industrial Production Methods: Industrial production of Azido-PEG1-methylamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization .
Types of Reactions:
Click Chemistry: Azido-PEG1-methylamine undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkynes to form stable triazole linkages.
Substitution Reactions: The methylamine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Activated NHS Esters: React with the methylamine group to form stable amide bonds.
Sodium Azide: Used in the initial synthesis to introduce the azide group.
Major Products:
Triazole Linkages: Formed through CuAAC reactions.
Amide Bonds: Formed through reactions with activated NHS esters.
相似化合物的比较
Azido-PEG2-methylamine: Contains a longer polyethylene glycol spacer, providing increased solubility and flexibility.
Azido-PEG3-methylamine:
Uniqueness: Azido-PEG1-methylamine is unique due to its optimal balance of solubility and reactivity. The single polyethylene glycol unit provides sufficient hydrophilicity while maintaining a compact structure, making it ideal for various bio-conjugation applications.
属性
IUPAC Name |
2-(2-azidoethoxy)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMPMTBZYHVFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[3-[(4-Oxidanylidene-3~{h}-Phthalazin-1-Yl)methyl]phenyl]carbonylpiperazin-1-Yl]pyridine-3-Carbonitrile](/img/structure/B605737.png)


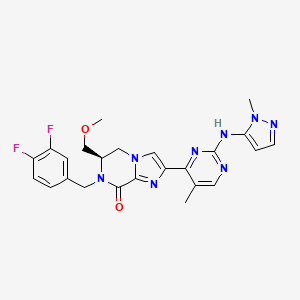
![(2-{7-[2-(4-Cyano-2-fluoro-phenoxy)-ethyl]-9-oxa-3,7-diaza-bicyclo[3.3.1]non-3-yl}-ethyl)-carbamic acid tert-butyl ester](/img/structure/B605743.png)
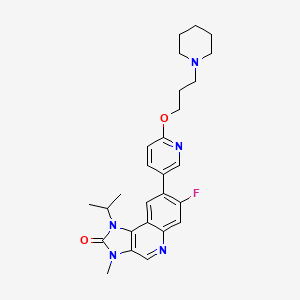
![(5z)-5-{2-[(3r)-3-Aminopiperidin-1-Yl]-3-(Propan-2-Yloxy)benzylidene}-1,3-Thiazolidine-2,4-Dione](/img/structure/B605747.png)
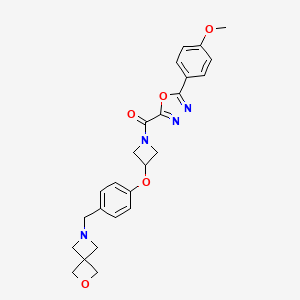


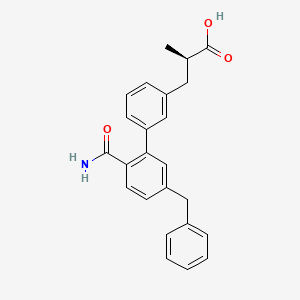
![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)
